![molecular formula C12H14N4O B2529112 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1028417-28-8](/img/structure/B2529112.png)
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various carbonyl compounds. For instance, the synthesis of related compounds has been reported through the reaction of semicarbazide with different substituted prop-2-en-1-ones . Another method involves the cyclocondensation of hydrazides with diketones in the presence of acetic acid . These methods can potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the crystal system, space group, and hydrogen bonding interactions . The conformation of the pyrazole ring and its substituents can significantly influence the compound's properties and interactions. For example, the dihedral angle between the pyrazole and phenyl rings can indicate the degree of planarity and potential for π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The hydrazone moiety in carbohydrazides is known to exhibit tautomerism and can form intramolecular hydrogen bonds . Additionally, the presence of substituents on the phenyl ring can influence the compound's reactivity towards oxidation, hydrolysis, and other chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of dimethyl groups can affect the compound's hydrophobicity and solvation energy . Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide insights into the vibrational modes and can help assign specific functional groups . Theoretical calculations, such as DFT, can complement experimental data and predict properties like polarizability and hyperpolarizability, which are relevant for nonlinear optical applications .
Scientific Research Applications
Pyrazole Derivatives and Biological Activities
Pyrazole derivatives, including "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide", have garnered attention for their broad spectrum of biological activities. These activities stem from their unique structural characteristics, allowing for varied medicinal applications. Pyrazoles are notable for their role in pharmacophore development, serving as a key structural element in numerous biologically active compounds. Their significance is underscored by their widespread use as synthons in organic synthesis and their therapeutic potentials, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, demonstrating their potential in designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Multicomponent Reactions for Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) represents a significant advancement in the field of pharmaceutical and medicinal chemistry. MCRs offer an efficient pathway to synthesize biologically active molecules containing the pyrazole moiety, highlighting the importance of pyrazoles in therapeutic applications. These reactions facilitate the development of compounds with antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, antimalarial, and miscellaneous activities. The reported analytical and activity data, synthetic mechanisms, and molecular docking simulations provide a foundation for future research in this area (Becerra, Abonía, & Castillo, 2022).
Pyrazolines as Potential Therapeutics
Pyrazolines, closely related to pyrazole derivatives, have been extensively studied for their therapeutic applications. They possess a variety of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives have shown potential as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic agents. The exploration of new pyrazoline derivatives and their patent literature from 2000 to 2011 provides insight into the therapeutic potential of these compounds, offering new avenues for research and development (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDSPXIBGRHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.